1-propyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
Beschreibung
This compound belongs to the cyclopenta[d]pyrimidin-2-one family, characterized by a fused cyclopentane and pyrimidine ring system. Key structural features include:
- Core structure: A bicyclic framework with a pyrimidin-2-one (lactam) moiety.
- Substituents: A propyl group at position 1 and a sulfanylidene (thione) group at position 4. The thione group replaces the carbonyl oxygen, enhancing electron delocalization and influencing solubility and reactivity.
Eigenschaften
IUPAC Name |
1-propyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-2-6-12-8-5-3-4-7(8)9(14)11-10(12)13/h2-6H2,1H3,(H,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKTYARENBGVDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(CCC2)C(=S)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-propyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopentanone derivative with a thiourea derivative in the presence of a base, such as sodium ethoxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-propyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles like amines or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, amines, and organic solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-propyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-propyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues of Cyclopenta[d]pyrimidinones
Table 1: Structural and Functional Comparison
Key Research Findings
Solubility and Bioactivity Trends
- Cyclopenta[b]thiophene derivatives with stronger interactions with water (via H₂O probe assays) demonstrated higher antifungal activity . The target compound’s 4-sulfanylidene group may similarly enhance solubility and bioavailability compared to ketone-containing analogs (e.g., 4-ketone derivatives in ).
- Dihydropyrimidin-2-thiones exhibited superior antibacterial activity compared to their ketone counterparts, highlighting the importance of the thione group in modulating reactivity .
Substituent Effects
- Alkyl vs. Aromatic Groups : Propyl (target compound) and benzyl () substituents influence lipophilicity. Propyl likely reduces steric hindrance, improving membrane permeability compared to bulkier aromatic groups.
Antiviral Potential
- Cyclopenta[c]pyrrole-1-carboxamide (VX-950), a cyclopenta-fused heterocycle, is a potent HCV protease inhibitor .
Biologische Aktivität
1-Propyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a compound belonging to the class of pyrimidines characterized by a unique sulfanylidene group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial studies. This article reviews the existing literature on its biological activities, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for 1-propyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is . The compound features a cyclopenta[d]pyrimidine core with a propyl group and a sulfanylidene moiety that significantly influence its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance:
- Mechanism of Action : Research indicates that 1-propyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one induces apoptosis in cancer cell lines by disrupting mitochondrial function and affecting cell cycle progression. Specifically, it has been shown to arrest the cell cycle at the S phase and increase the percentage of cells undergoing apoptosis through mitochondrial membrane potential collapse .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Preliminary findings suggest that it exhibits significant antibacterial activity against various strains of bacteria. This activity is attributed to its ability to inhibit bacterial growth by targeting specific metabolic pathways within microbial cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of 1-propyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is crucial for optimizing its efficacy. Key observations include:
- Sulfanylidene Group : The presence of the sulfanylidene moiety is essential for its biological activity. Modifications to this group can lead to variations in potency against cancer cells and bacteria.
- Substituent Effects : The propyl substituent enhances lipophilicity which may improve cell membrane permeability and bioavailability.
Study 1: Antitumor Efficacy in HepG2 Cells
A study conducted on HepG2 liver cancer cells demonstrated that treatment with varying concentrations of the compound resulted in significant inhibition of cell proliferation. The IC50 values were determined to be approximately 6.92 μM. The study also reported that higher concentrations led to increased apoptosis rates and alterations in pro-apoptotic protein expressions .
| Concentration (μM) | Apoptosis Rate (%) |
|---|---|
| 0 | 0 |
| 2 | 6.14 |
| 4 | 13.8 |
| 8 | 34.92 |
Study 2: Antibacterial Activity
In another investigation focusing on antimicrobial properties, the compound was tested against several bacterial strains including E. coli and S. aureus. The results indicated a notable inhibition zone around treated wells compared to controls.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
Q & A
Q. What are the optimal synthetic routes for 1-propyl-4-sulfanylidene-cyclopenta[d]pyrimidin-2-one, and how can purity be ensured?
Methodological Answer: Synthesis typically involves multi-step protocols:
- Step 1: Cyclopenta[d]pyrimidin-2-one core formation via cyclization of substituted pyrimidine precursors under acidic or basic conditions (e.g., HCl or NaOEt catalysis) .
- Step 2: Introduction of the sulfanylidene group via nucleophilic substitution with thiolating agents (e.g., Lawesson’s reagent) at controlled temperatures (60–80°C) .
- Step 3: Propyl chain incorporation via alkylation using 1-bromopropane in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .
Purity Assurance: - Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.
- Characterization by ¹H/¹³C NMR (to confirm propyl and sulfanylidene positions) and HRMS (to verify molecular ion peaks) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- HRMS: Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .
- Thermal Analysis (TGA/DSC): Assesses decomposition temperatures and melting points to determine storage stability .
Advanced Research Questions
Q. How does the sulfanylidene moiety influence the compound’s reactivity and biological interactions?
Methodological Answer:
- Reactivity: The C=S group participates in nucleophilic additions (e.g., with amines or alcohols) and redox reactions (e.g., oxidation to sulfoxide) under controlled pH .
- Biological Interactions:
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Q. What computational methods are effective for predicting the compound’s 3D conformation and electronic properties?
Methodological Answer:
- Density Functional Theory (DFT): Optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap ≈ 4.1 eV) to predict electrophilic sites .
- Molecular Dynamics (MD): Simulates solvation effects in water or lipid bilayers to assess membrane permeability .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .
Q. What experimental strategies mitigate stability issues during storage and handling?
Methodological Answer:
- Storage Conditions:
- Temperature: -20°C under inert gas (N₂/Ar) to prevent oxidation of the sulfanylidene group .
- Light Exposure: Use amber vials to avoid photodegradation.
- Stability Testing:
- Monitor decomposition via HPLC at intervals (0, 1, 3 months) with a C18 column (ACN/H₂O mobile phase) .
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Solvent Optimization: Replace DMF with recyclable solvents (e.g., 2-MeTHF) to improve green metrics .
- Process Parameters:
- Temperature: 80°C for thiocarbonyl formation (yield increases from 45% to 72% vs. 60°C) .
- Molar Ratios: 1.2:1 (propyl bromide:precursor) minimizes unreacted starting material .
Q. What pharmacological parameters are critical for evaluating therapeutic potential?
Methodological Answer:
- In Vitro:
- In Vivo:
Q. How should researchers address discrepancies in computational vs. experimental binding data?
Methodological Answer:
- Docking Validation: Use co-crystallized ligands as positive controls to calibrate scoring functions .
- Free Energy Calculations (MM/PBSA): Improve affinity predictions by incorporating solvation and entropy effects .
- Experimental Cross-Check: Validate top docking poses via SPR (surface plasmon resonance) to measure binding kinetics (kₐ/kₐ) .
Q. What understudied aspects of this compound warrant further investigation?
Methodological Priorities:
- Metabolite Profiling: Identify phase I/II metabolites using LC-MS/MS in hepatocyte models .
- Synergistic Effects: Screen combinatorial libraries with FDA-approved drugs (e.g., cisplatin) for enhanced efficacy .
- In Vivo Efficacy: Conduct xenograft studies in immunodeficient mice to evaluate tumor suppression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
